molecular formula C21H23NO4 B2572796 N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 355820-53-0

N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2572796
CAS No.: 355820-53-0
M. Wt: 353.418
InChI Key: JKDKXNBFRMMDQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a structurally complex molecule featuring a 2,3-dihydro-1,4-benzodioxine core linked via a carboxamide group to a (4-phenyltetrahydro-2H-pyran-4-yl)methyl substituent. The tetrahydropyran (THP) ring in the substituent introduces stereochemical complexity and modulates lipophilicity, which may influence bioavailability and target binding . While direct pharmacological data for this compound are scarce in the provided evidence, structurally related benzodioxine carboxamides exhibit diverse biological activities, including roles as M1 muscarinic acetylcholine receptor positive allosteric modulators (M1 PAMs) and intermediates in antihypertensive drug synthesis .

Properties

IUPAC Name

N-[(4-phenyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c23-20(19-14-25-17-8-4-5-9-18(17)26-19)22-15-21(10-12-24-13-11-21)16-6-2-1-3-7-16/h1-9,19H,10-15H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDKXNBFRMMDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2COC3=CC=CC=C3O2)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C22H22N2O3C_{22}H_{22}N_{2}O_{3} and a molecular weight of approximately 362.4 g/mol. Its structural features include a benzodioxane core that is known for various biological activities. The presence of the tetrahydropyran moiety contributes to its pharmacological profile.

PropertyValue
Molecular FormulaC22H22N2O3
Molecular Weight362.4 g/mol
CAS Number2034593-02-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic routes often include the formation of the benzodioxane ring followed by functionalization to introduce the carboxamide group.

Antioxidant and Antimicrobial Properties

Research has shown that derivatives of benzodioxane exhibit notable antioxidant and antimicrobial activities. For instance, compounds with similar structures have demonstrated efficacy against various bacterial strains and have been explored for their potential in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

Compounds containing the benzodioxane moiety have been reported to possess anti-inflammatory properties. A study highlighted that certain analogs exhibited significant inhibition of pro-inflammatory mediators, suggesting their potential therapeutic application in inflammatory diseases . The structure-activity relationship studies indicated that specific substitutions on the benzodioxane scaffold could enhance anti-inflammatory activity .

Anticancer Activity

N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine derivatives have also been evaluated for anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For example, a related compound was shown to inhibit the p38α MAPK pathway, which is crucial in cancer progression .

Case Studies

  • In vitro Studies : In vitro assays demonstrated that certain benzodioxane derivatives exhibited cytotoxic effects against multiple cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
  • In vivo Studies : Animal model studies have shown promising results where benzodioxane derivatives significantly reduced tumor growth in xenograft models. These findings support further investigation into their potential as anticancer agents .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous benzodioxine and carboxamide derivatives, focusing on molecular features, synthesis, and biological relevance.

Structural Analogues and Substituent Effects
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound 2,3-dihydro-1,4-benzodioxine (4-phenyltetrahydro-2H-pyran-4-yl)methyl ~383.4 (estimated) Bulky THP-phenyl group enhances lipophilicity; potential for chiral centers in THP ring.
N-(4-Ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide 2,3-dihydro-1,4-benzodioxine 4-ethylphenyl 297.34 Simpler substituent; lower molecular weight may improve solubility.
N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide 2,3-dihydro-1,4-benzodioxine 4-methoxybenzyl-pyrazole 365.38 Methoxy group introduces polarity; pyrazole may enhance hydrogen bonding.
N-[4-(2-thienyl)-2-pyrimidinyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide 2,3-dihydro-1,4-benzodioxine thienyl-pyrimidine ~367.4 (estimated) Thienyl-pyrimidine group adds aromaticity and potential for kinase inhibition.

Key Observations :

  • Stereochemistry : The THP ring introduces stereochemical complexity absent in simpler analogues, which may necessitate enantioselective synthesis for optimal activity .
  • Synthetic Complexity : The target compound’s synthesis likely involves multi-step functionalization of the THP-phenyl group, contrasting with one-pot routes used for intermediates like N-(2,3-dihydrobenzodioxin-2-yl carbonyl)piperazine () .
Pharmacological and Functional Comparisons
  • M1 PAM Activity : highlights VU0486846, a benzoxazine carboxamide with M1 PAM activity. While the target compound’s benzodioxine core differs by one oxygen atom, this structural variation could alter receptor binding kinetics or allosteric modulation efficacy .
  • Antihypertensive Potential: identifies benzodioxine carboxamides as intermediates for Doxazosin, suggesting the target compound could be optimized for cardiovascular applications if paired with appropriate substituents .
  • Psychoactive Derivatives : references EFLEA, a benzodioxine derivative with psychoactive properties. The THP-phenyl group in the target compound may reduce such effects by sterically hindering off-target interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including amide bond formation and ring-closing strategies. For example, analogous tetrahydropyran derivatives are synthesized via nucleophilic substitution followed by catalytic hydrogenation (e.g., reduction of ketones to tetrahydropyran rings) . To optimize yields, employ statistical design of experiments (DoE) to screen variables like temperature, solvent polarity, and catalyst loading. This approach minimizes trial-and-error and identifies critical factors affecting yield .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : Assign signals for the tetrahydropyran ring (δ ~3.5–4.0 ppm for axial/equatorial protons) and benzodioxine aromatic protons (δ ~6.8–7.2 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and ether C-O-C bonds (~1250 cm⁻¹) .
  • HPLC-MS : Assess purity and molecular ion peaks (e.g., [M+H]+ for exact mass validation) .

Q. How should researchers address solubility and stability challenges during in vitro assays?

  • Methodological Answer : Use co-solvents (e.g., DMSO ≤1% v/v) for aqueous solubility. Stability studies under varying pH (e.g., phosphate buffers) and temperatures (4°C–37°C) are critical. For analogues, stability in plasma or liver microsomes predicts metabolic liabilities .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding affinity to biological targets?

  • Methodological Answer : Apply quantum mechanical calculations (e.g., DFT) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina, Schrödinger) can simulate interactions with targets like GPCRs or enzymes. Validate predictions with experimental binding assays (SPR, ITC) .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., varying IC50 values across studies)?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA, Tukey’s HSD) to compare datasets. For example, discrepancies in IC50 may arise from differences in target isoforms or assay endpoints (e.g., fluorescence vs. radiometric readouts) .

Q. How can reaction pathways be optimized using integrated computational-experimental workflows?

  • Methodological Answer : Implement the ICReDD framework ():

Quantum Chemical Calculations : Predict feasible reaction pathways (e.g., transition state energies).

Machine Learning : Train models on existing reaction data to prioritize high-yield conditions.

Experimental Validation : Narrow conditions using microfluidic reactors for rapid screening .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives?

  • Methodological Answer :

  • Fragment-Based Design : Synthesize derivatives with systematic substitutions (e.g., halogenation of the phenyl group, modification of the benzodioxine ring) .
  • Principal Component Analysis (PCA) : Corrogate structural descriptors (e.g., logP, polar surface area) with bioactivity data to identify critical pharmacophores .

Critical Analysis of Evidence

  • Synthesis & Characterization : , and 18 provide validated protocols for analogous compounds, emphasizing multi-step synthesis and spectroscopic validation.
  • Computational-Experimental Integration : highlights state-of-the-art methods for reducing R&D timelines, directly applicable to optimizing this compound’s synthesis and SAR studies.
  • Contradictions & Gaps : Limited data on in vivo pharmacokinetics ( ) necessitates further preclinical studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.